molecular formula C21H23N3O6S B11084600 Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11084600
M. Wt: 445.5 g/mol
InChI Key: BKEMQDFHNZQKDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route begins with the reaction of cyclohexanones and ethyl cyanoacetate to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . These intermediates are then further reacted with various reagents to introduce the nitrobenzamido and cyclopentylcarbamoyl groups, ultimately yielding the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the benzamido moiety are replaced with other groups.

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer research, it may interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene-based compounds, such as:

The uniqueness of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H23N3O6S/c1-3-30-21(27)16-12(2)17(19(26)22-14-8-4-5-9-14)31-20(16)23-18(25)13-7-6-10-15(11-13)24(28)29/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

BKEMQDFHNZQKDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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